Agistatin D
Overview
Description
Agistatin D is a pyranacetal fungal metabolite that has been isolated from the soil fungus Fusarium sp. It is known for its ability to inhibit cholesterol biosynthesis . The compound has a molecular formula of C11H14O4 and a molecular weight of 210.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Agistatin D is typically derived from the fungus Fusarium sp. The preparation involves isolating the compound from the fungal culture. Specific synthetic routes and reaction conditions for this compound are not widely documented in the literature .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Fusarium sp. followed by extraction and purification processes. The compound is then isolated using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Agistatin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Agistatin D has several scientific research applications:
Chemistry: It is used as a model compound in studying pyranacetal chemistry.
Biology: this compound is studied for its biological activity, particularly its ability to inhibit cholesterol biosynthesis.
Medicine: The compound is investigated for its potential therapeutic applications in treating cholesterol-related disorders.
Industry: This compound is used in the development of cholesterol-lowering agents and other pharmaceutical products
Mechanism of Action
Agistatin D exerts its effects by inhibiting the cholesterol biosynthesis pathway. It targets specific enzymes involved in the biosynthesis of cholesterol, thereby reducing the overall production of cholesterol in the body . The molecular targets and pathways involved include the inhibition of key enzymes like HMG-CoA reductase .
Comparison with Similar Compounds
Agistatin D is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include other pyranacetals and fungal metabolites that also inhibit cholesterol biosynthesis. this compound stands out due to its higher potency and specificity .
List of Similar Compounds
- Agistatin A
- Agistatin B
- Agistatin C
- Lovastatin
- Simvastatin
These compounds share structural similarities and biological activities with this compound but differ in their potency and specific applications .
Properties
IUPAC Name |
(4aS,5R,6R)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-7-3-4-9-11(14,10(7)13)8(12)5-6-15-9/h4-7,10,13-14H,2-3H2,1H3/t7-,10-,11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJNTFPIOCKSTA-AVPPRXQKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC=C2C(C1O)(C(=O)C=CO2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC=C2[C@@]([C@@H]1O)(C(=O)C=CO2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144096-47-9 | |
Record name | Agistatin D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144096-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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